molecular formula C16H12Cl2N4OS B12032425 4-((2,6-Dichlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-((2,6-Dichlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032425
M. Wt: 379.3 g/mol
InChI Key: LOZWCLRHQKNHDA-DJKKODMXSA-N
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Description

4-((2,6-Dichlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a dichlorobenzylidene group, and a methoxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-((2,6-Dichlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the condensation of 2,6-dichlorobenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-((2,6-Dichlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene group, with nucleophiles like amines or thiols.

    Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.

Scientific Research Applications

4-((2,6-Dichlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2,6-Dichlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, leading to changes in cell signaling pathways. These interactions result in the modulation of various biological processes, such as cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar compounds to 4-((2,6-Dichlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol include:

    4-((2,6-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound lacks the methoxy group, which may affect its reactivity and biological activity.

    4-((2,6-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: The position of the methoxy group is different, which can influence the compound’s properties.

    4-((2,6-Dichlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol: The presence of a chlorine atom instead of a methoxy group can lead to different chemical and biological behaviors.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H12Cl2N4OS

Molecular Weight

379.3 g/mol

IUPAC Name

4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4OS/c1-23-11-5-2-4-10(8-11)15-20-21-16(24)22(15)19-9-12-13(17)6-3-7-14(12)18/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

LOZWCLRHQKNHDA-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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